molecular formula C15H23ClN2O2 B1466626 cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride CAS No. 694495-65-3

cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride

Cat. No. B1466626
CAS RN: 694495-65-3
M. Wt: 298.81 g/mol
InChI Key: HIBZBVJEHDKCNZ-DSHXVJGRSA-N
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Description

Cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride is a chemical compound with the molecular formula C15H23ClN2O2 . It has an average mass of 298.808 Da and a monoisotopic mass of 298.144806 Da . It is also known by other names such as Methyl [ (3S,4S)-1-benzyl-4-methyl-3-piperidinyl]carbamate hydrochloride .


Molecular Structure Analysis

The molecular structure of cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride is complex, with two defined stereocentres . The structure includes a benzyl group, a methoxycarbonylamino group, and a methylpiperidine group .

Scientific Research Applications

Synthesis and Stereochemistry

  • The synthesis and stereochemistry of compounds related to cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride have been explored. For instance, Casy and Jeffery (1972) investigated the synthesis and configurations of diastereoisomeric 1,3-dimethylpiperidin-4-ols, highlighting the importance of understanding the stereochemical properties of such compounds (Casy & Jeffery, 1972).

Route Development for Large Scale Production

  • Research has been conducted on developing scalable routes for the production of related compounds. For instance, Ripin et al. (2003) optimized the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine for large-scale production, which is crucial for potential pharmaceutical applications (Ripin et al., 2003).

Asymmetric Synthesis for Pharmaceutical Intermediates

  • Hao et al. (2011) reported the asymmetric synthesis of CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor, suggesting potential applications in drug development (Hao et al., 2011).

Intermediate for Drug Molecules

  • The compound has been utilized as an intermediate in the synthesis of significant drug molecules. Shirode et al. (2008) discussed an efficient synthesis method for an intermediate crucial for Cisapride, an important drug molecule (Shirode et al., 2008).

Stereochemistry and Reactivity

  • The stereochemistry and reactivity of related compounds, which are essential for understanding their potential pharmaceutical applications, have been studied. Eremeev and Semenikhina (1980) explored the synthesis and stereochemistry of aziridines, demonstrating the influence of solvent on isomer ratios (Eremeev & Semenikhina, 1980).

Conformational Analysis

  • Duquet et al. (2010) conducted a conformational analysis of related piperidine compounds, providing insights into their molecular structure and potential interactions in biological systems (Duquet et al., 2010).

Potential Antimicrobial Activity

  • Sharma et al. (1997) synthesized derivatives of benzothiazepine, analogs to cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride, and evaluated their antimicrobial activities, suggesting possible applications in combating microbial infections (Sharma et al., 1997).

Future Directions

Piperidines, which cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride is a derivative of, are present in more than twenty classes of pharmaceuticals . Therefore, the study and development of piperidine derivatives, including cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride, could have significant implications for the pharmaceutical industry .

properties

IUPAC Name

methyl N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2;/h3-7,12,14H,8-11H2,1-2H3,(H,16,18);1H/t12-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBZBVJEHDKCNZ-DSHXVJGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@H]1NC(=O)OC)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride
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cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride
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cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride
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cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride
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cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride
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cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride

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